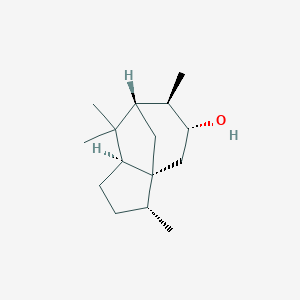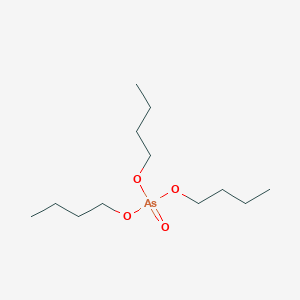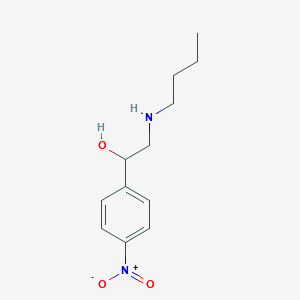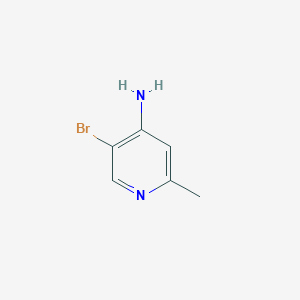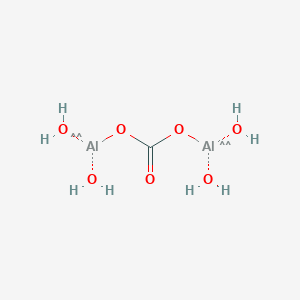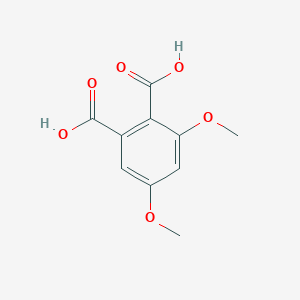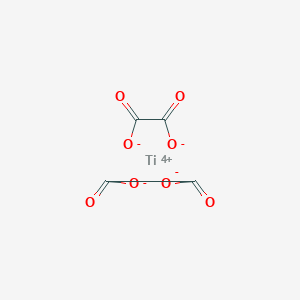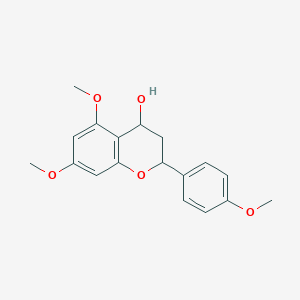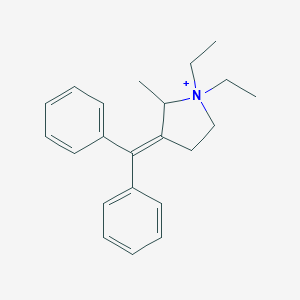
Dimethylstilbestrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylstilbestrol (DES) is a synthetic estrogen that was first synthesized in 1938. It was prescribed to pregnant women between the 1940s and 1970s to prevent miscarriages and premature births. However, it was later discovered that DES was causing cancer and other health problems in the children of these women. Today, DES is no longer prescribed, but it is still used in scientific research.
Wissenschaftliche Forschungsanwendungen
Estrogenic and Antiestrogenic Properties
Dimethylstilbestrol (DES) exhibits both estrogenic and antiestrogenic properties, depending on the dosage and administration method. A study by Martin (1969) demonstrated that DES, typically anti-estrogenic when administered as a single dose, can produce estrogen-like effects when given in multiple doses over time (Martin, 1969). Similarly, Katzenellenbogen and Katzenellenbogen (1973) found that DES can effectively inhibit the binding of estradiol in the uterus, indicating its antiestrogenic activity in certain contexts (Katzenellenbogen & Katzenellenbogen, 1973).
Effects on Female Reproductive Tract
Research by McLachlan, Newbold, and Bullock (1980) showed that prenatal exposure to DES can lead to significant abnormalities in the reproductive tracts of female offspring, indicating its impact on fetal development (McLachlan, Newbold, & Bullock, 1980).
Interaction with Other Compounds
The interaction between DES and other estrogen-related compounds has been studied in various contexts. For instance, Rochefort and Capony (1977) examined how DES interacts with the estrogen receptor and its modulation by estradiol, revealing insights into the molecular mechanisms of estrogen receptor activation (Rochefort & Capony, 1977). Capony and Williams (1981) explored the actions of DES in avian liver, focusing on its role in apolipoprotein B synthesis (Capony & Williams, 1981).
Impact on Cellular Mechanisms
Several studies have investigated the effects of DES at the cellular level. For example, Stone and Baggett (1965) researched the uptake of tritiated estradiol and estrone by the uterus and vagina of the ovariectomized mouse, shedding light on the mechanism of action of estrogens and the role of DES as an anti-estrogen (Stone & Baggett, 1965).
Neoplastic Transformation
McLachlan, Wong, Degen, and Barrett (1982) used a Syrian hamster embryo fibroblast model to study the ability of DES and related compounds to induce neoplastic transformation, providing insights into the carcinogenic potential of these substances (McLachlan, Wong, Degen, & Barrett, 1982).
Eigenschaften
CAS-Nummer |
13366-36-4 |
|---|---|
Produktname |
Dimethylstilbestrol |
Molekularformel |
C16H16O2 |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
4-[(E)-3-(4-hydroxyphenyl)but-2-en-2-yl]phenol |
InChI |
InChI=1S/C16H16O2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-10,17-18H,1-2H3/b12-11+ |
InChI-Schlüssel |
XPINIPXARSNZDM-VAWYXSNFSA-N |
Isomerische SMILES |
C/C(=C(/C)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O |
SMILES |
CC(=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Kanonische SMILES |
CC(=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Andere CAS-Nummern |
13366-36-4 552-80-7 |
Synonyme |
alpha,alpha'-dimethyl-4,4'-stilbenediol dimethylstilbestrol dimethylstilbestrol, (E)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





